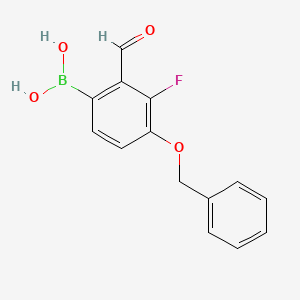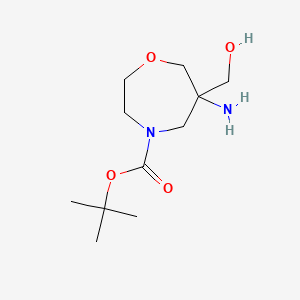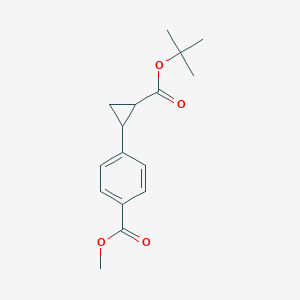
Methyl 4-(2-(tert-butoxycarbonyl)cyclopropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopropyl ring, which is further connected to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE, often employs continuous flow processes. These processes are designed to optimize reaction conditions, improve yield, and reduce waste, making them more sustainable and cost-effective .
化学反応の分析
Types of Reactions
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The tert-butoxycarbonyl group can be removed using oxalyl chloride in methanol under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding free amine or alcohol .
科学的研究の応用
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule. This allows for selective modification of other functional groups, facilitating the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE: shares similarities with other tert-butyl esters and Boc-protected compounds.
tert-Butyl esters: These compounds are widely used in organic synthesis due to their stability and ease of removal.
Boc-protected compounds: These compounds are commonly used in peptide synthesis and other applications requiring selective protection of functional groups.
Uniqueness
The uniqueness of METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE lies in its combination of a cyclopropyl ring and a benzoate ester, which provides distinct reactivity and stability compared to other Boc-protected compounds .
特性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]benzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2,3)20-15(18)13-9-12(13)10-5-7-11(8-6-10)14(17)19-4/h5-8,12-13H,9H2,1-4H3 |
InChIキー |
DPWRROUPJKRSOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CC1C2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)

![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
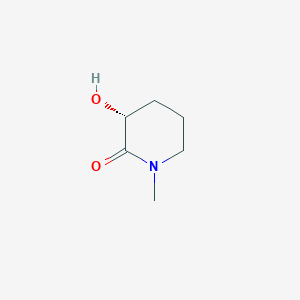

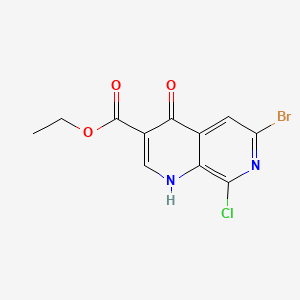
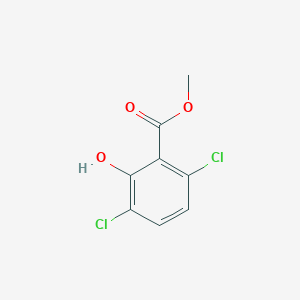

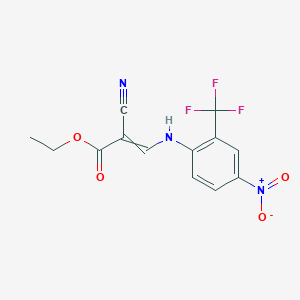
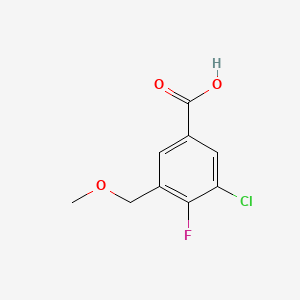
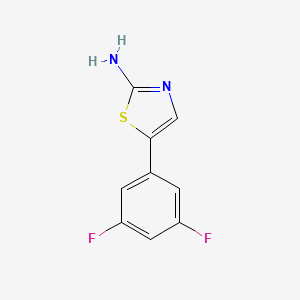
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
